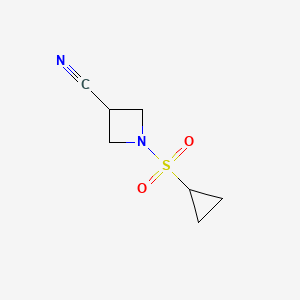

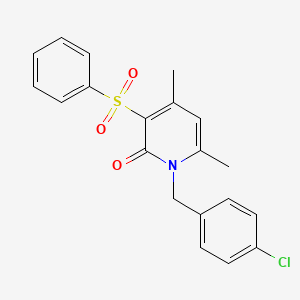

1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopropanesulfonyl)azetidine-3-carbonitrile (CSAC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Enzymatic Chemistry and Bioactive Compounds

Cyclopropane, epoxide, and aziridine groups are integral in a wide range of natural products with antibiotic, antitumor, antineoplastic, and antiviral activities. The inherent ring strain in these three-membered rings often accounts for their biological activities, serving as potent alkylation agents in DNA interactions. This understanding helps in exploring the biosynthesis of such compounds, aiming to harness their therapeutic potentials and utilize them as mechanistic probes in enzyme catalysis (Thibodeaux, Chang, & Liu, 2012).

Synthetic Chemistry

The synthesis and reactions of functionalized cyclopropane and aziridine derivatives reveal their versatility in creating a plethora of compounds with potential biological significance. Techniques like formal [3 + 3] cycloaddition of cyclopropane diesters with azides, enabling the synthesis of azetidines, highlight the methodological advancements in accessing structurally complex and functionalized molecules (Zhang et al., 2014).

Polymerization

The ring-opening polymerization of azetidine derivatives demonstrates their application in polymer science, leading to the development of new materials with unique properties. Such studies not only contribute to the fundamental understanding of polymerization mechanisms but also open pathways for creating innovative materials (Hashimoto, Yamashita, & Hino, 1977).

Catalysis

Catalytic reactions involving cyclopropanes and azetidines have been explored for the synthesis of polysubstituted azetidines and tetrahydroquinolines, underscoring the strategic significance of these small rings in constructing complex molecular architectures. Such catalytic strategies enhance the efficiency and selectivity of synthetic processes, facilitating the production of compounds with desired functional groups (Han, Zhang, Xu, & Luo, 2016).

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Future research directions may focus on further exploring the synthesis, reactivity, and application of azetidines .

特性

IUPAC Name |

1-cyclopropylsulfonylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDPEFINHUFGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)

![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)